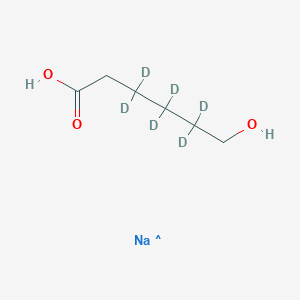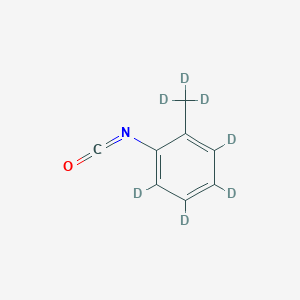
o-Tolyl-d7 Isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Tolyl-d7 Isocyanate: is a deuterated derivative of o-Tolyl isocyanate, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl-d7 Isocyanate can be synthesized through several methods. One common approach involves the reaction of o-Tolyl-d7 amine with phosgene or its derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: o-Tolyl-d7 Isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with thiols to form thiocarbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene.
Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: o-Tolyl-d7 Isocyanate is used as a labeling reagent in mass spectrometry to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking of molecular transformations .
Biology: In biological research, it is used to label biomolecules, enabling the study of metabolic pathways and protein interactions. Its isotopic properties provide enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy .
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties. Its unique isotopic composition can improve the performance and durability of these materials .
Mechanism of Action
o-Tolyl-d7 Isocyanate exerts its effects primarily through its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules and other substrates. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, thereby influencing various biochemical pathways .
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Interaction with nucleophilic sites on DNA and RNA.
Cellular Pathways: Involvement in signaling pathways and metabolic processes.
Comparison with Similar Compounds
o-Tolyl Isocyanate: The non-deuterated version of o-Tolyl-d7 Isocyanate.
p-Tolyl Isocyanate: A positional isomer with the isocyanate group at the para position.
m-Tolyl Isocyanate: Another positional isomer with the isocyanate group at the meta position.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various research studies .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance scientific knowledge and develop innovative solutions in various fields.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-isocyanato-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
VAYMIYBJLRRIFR-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N=C=O)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


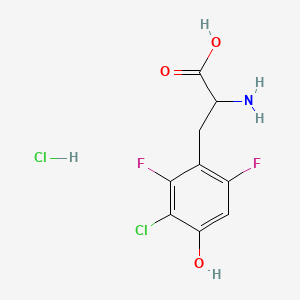

![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)

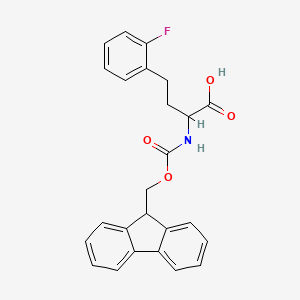
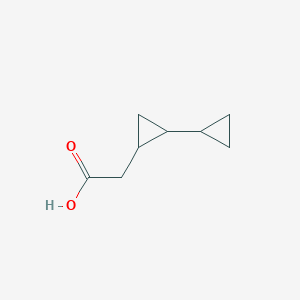

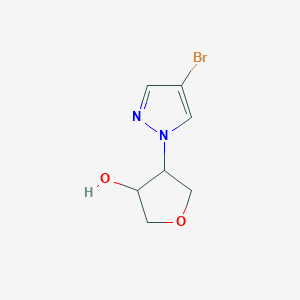
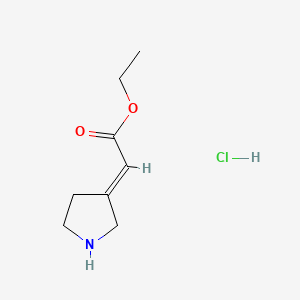
![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
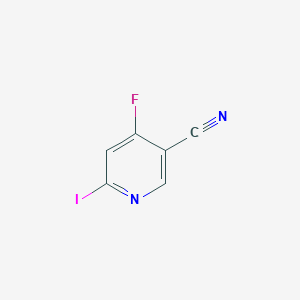
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
